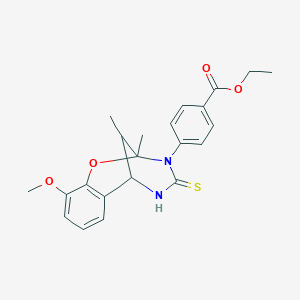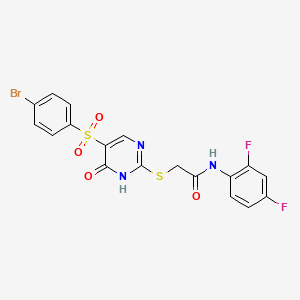![molecular formula C21H17BrClN3O2S B11428008 8-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428008.png)
8-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromo and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Incorporation of the chlorophenyl group: This step may involve a coupling reaction, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Formation of the carbonitrile group: This can be achieved through nucleophilic substitution reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced composites.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromo, methoxy, and chlorophenyl groups can influence the compound’s binding affinity and specificity. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar compounds to 8-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include:
5-bromo-2-methoxyphenyl derivatives: These compounds share the bromo and methoxy groups and may have similar reactivity and applications.
4-chlorophenyl derivatives: These compounds share the chlorophenyl group and may have similar binding properties and biological activity.
Pyrido[2,1-b][1,3,5]thiadiazine derivatives: These compounds share the core structure and may have similar chemical and physical properties.
Properties
Molecular Formula |
C21H17BrClN3O2S |
|---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H17BrClN3O2S/c1-28-19-7-2-13(22)8-17(19)16-9-20(27)26-11-25(12-29-21(26)18(16)10-24)15-5-3-14(23)4-6-15/h2-8,16H,9,11-12H2,1H3 |
InChI Key |
QFVQBGSQTWDLTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl 1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427937.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide](/img/structure/B11427951.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11427953.png)
![4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11427955.png)
![2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11427963.png)
![3,4,5-trimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11427971.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide](/img/structure/B11427978.png)
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11427990.png)
![10-methoxy-2,11-dimethyl-3-[3-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B11428000.png)

![6-bromo-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11428018.png)
![3-(4-ethylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428031.png)
